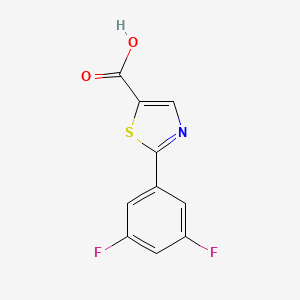

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C10H5F2NO2S |

|---|---|

Peso molecular |

241.22 g/mol |

Nombre IUPAC |

2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) |

Clave InChI |

QIWIAYRAVLWZFU-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1F)F)C2=NC=C(S2)C(=O)O |

Origen del producto |

United States |

2-(3,5-Difluorophenyl)thiazole-5-carboxylic Acid: A Strategic Scaffold in Drug Discovery

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid .

Executive Summary

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. Belonging to the class of 2-arylthiazole-5-carboxylic acids , this compound serves as a critical scaffold in the development of xanthine oxidase inhibitors (analogous to Febuxostat), adenosine receptor antagonists , and kinase inhibitors .

The incorporation of the 3,5-difluorophenyl moiety is a deliberate medicinal chemistry strategy. It enhances metabolic stability by blocking the metabolically labile meta positions while modulating the lipophilicity (LogP) and electronic properties of the thiazole core. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Structure

-

IUPAC Name: 2-(3,5-Difluorophenyl)-1,3-thiazole-5-carboxylic acid

-

Molecular Formula: C₁₀H₅F₂NO₂S

-

Molecular Weight: 241.21 g/mol

-

SMILES: OC(=O)c1scc(n1)-c2cc(F)cc(F)c2

-

CAS Number: Note: While specific CAS numbers exist for the ethyl ester (e.g., Ethyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate), the free acid is often a custom synthesis target or generated in situ.

Key Physicochemical Parameters

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP | ~2.8 - 3.2 | Optimal range for oral bioavailability (Lipinski's Rule of 5). |

| pKa (Acid) | ~3.5 - 4.0 | The carboxylic acid is ionized at physiological pH, improving solubility. |

| PSA | ~50 Ų | Favorable for membrane permeability. |

| H-Bond Donors | 1 (COOH) | Interactions with active site residues (e.g., Ser, Thr). |

| H-Bond Acceptors | 4 (N, O, F) | Fluorine acts as a weak acceptor; Nitrogen is a key acceptor. |

Synthesis & Manufacturing

The synthesis of 2-(3,5-difluorophenyl)thiazole-5-carboxylic acid can be achieved through two primary routes: the Hantzsch Thiazole Synthesis (cyclization) or Suzuki-Miyaura Coupling (C-C bond formation).

Method A: Hantzsch Thiazole Synthesis (Primary Route)

This method involves the condensation of a thioamide with an

Step 1: Synthesis of 3,5-Difluorobenzothioamide

-

Reagents: 3,5-Difluorobenzonitrile, Ammonium sulfide

or Lawesson's Reagent. -

Conditions: DMF/MeOH,

, 4-6 hours. -

Mechanism: Nucleophilic attack of sulfide on the nitrile carbon followed by protonation.

Step 2: Cyclization to Ethyl Ester

-

Reagents: 3,5-Difluorobenzothioamide + Ethyl 2-formyl-2-chloroacetate (prepared in situ from ethyl 3-ethoxyacrylate and sulfuryl chloride) or Ethyl 2-chloro-3-oxopropanoate.

-

Conditions: Ethanol, Reflux (

), 2-4 hours. -

Mechanism: S-alkylation of the thioamide followed by intramolecular condensation and dehydration.

Step 3: Hydrolysis to the Free Acid

-

Reagents: Lithium Hydroxide (LiOH) or NaOH.

-

Conditions: THF/Water (1:1), Room Temperature, 2 hours.

-

Workup: Acidification with 1M HCl to precipitate the product.

Method B: Suzuki-Miyaura Coupling (Convergent Route)

Useful for late-stage diversification of the aryl ring.

-

Starting Materials: Ethyl 2-bromothiazole-5-carboxylate + 3,5-Difluorophenylboronic acid.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Conditions:

, 12 hours under

Synthetic Pathway Diagram

Caption: Step-wise synthesis via the Hantzsch method, yielding the target carboxylic acid.

Medicinal Chemistry Applications

Structural Logic: The Fluorine Effect

The 3,5-difluoro substitution pattern is highly specific and offers distinct advantages over the unsubstituted phenyl ring:

-

Metabolic Blocking: The meta positions are common sites for Cytochrome P450-mediated oxidation. Fluorine blocks these sites, extending the half-life (

) of the drug. -

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This reduces the electron density of the thiazole ring via conjugation, potentially increasing the acidity of the carboxylic acid and strengthening

stacking interactions with target proteins. -

Conformational Bias: The C-F bond prefers to be coplanar with the aromatic system, often locking the conformation to fit specific binding pockets.

Target Classes

-

Xanthine Oxidase (XO) Inhibitors:

-

Context:Febuxostat (Uloric) is a 2-arylthiazole-5-carboxylic acid derivative.

-

Application: The 2-(3,5-difluorophenyl) analog serves as a scaffold to explore the S1 pocket of XO. The carboxylic acid forms a critical salt bridge with Arg880 in the active site.

-

-

Adenosine Receptor Antagonists (

):-

Thiazole-5-carboxylic acids are bioisosteres for furan and oxazole cores found in potent adenosine antagonists used for cancer immunotherapy and Parkinson's disease.

-

-

Kinase Inhibitors:

-

Used as a "hinge binder" scaffold where the nitrogen of the thiazole interacts with the ATP-binding site.

-

Structure-Activity Relationship (SAR) Map

Caption: SAR analysis highlighting the functional roles of specific structural motifs.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate

Objective: To construct the thiazole core from the thioamide precursor.

-

Preparation: In a 250 mL round-bottom flask, dissolve 3,5-difluorobenzothioamide (1.73 g, 10.0 mmol) in absolute ethanol (50 mL).

-

Addition: Add ethyl 2-chloro-3-oxopropanoate (1.65 g, 11.0 mmol) dropwise over 10 minutes.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Cool to room temperature. Remove ethanol under reduced pressure.

-

Neutralization: Resuspend the residue in saturated

solution (50 mL) and extract with Ethyl Acetate ( -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes). -

Yield: Expect ~70-85% as a white/off-white solid.

Protocol 2: Hydrolysis to the Carboxylic Acid

Objective: To generate the final free acid for biological testing.

-

Dissolution: Dissolve the ethyl ester (1.0 eq) in THF (10 volumes).

-

Hydrolysis: Add a solution of LiOH.H2O (2.0 eq) in water (10 volumes).

-

Reaction: Stir vigorously at room temperature for 3-6 hours.

-

Quench: Cool the reaction to

. Acidify to pH ~2-3 using 1M HCl. A white precipitate should form.[1] -

Isolation: Filter the solid, wash with cold water, and dry under vacuum at

. -

Characterization: Confirm structure via

NMR (DMSO-

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

-

Storage: Store in a cool, dry place (

). Hygroscopic; keep under inert atmosphere if possible.

References

-

Okamoto, K., et al. (2003). "Formation of Thiazole-5-carboxylic Acid Derivatives." Journal of Heterocyclic Chemistry, 40(6).

-

Takano, Y., et al. (2005). "Selectivity of Febuxostat, a Novel Non-Purine Inhibitor of Xanthine Oxidase/Xanthine Dehydrogenase." Life Sciences, 76(16), 1835-1847.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Metzger, J. V. (1979). "Thiazole and Its Derivatives." Chemistry of Heterocyclic Compounds, Vol 34.

Sources

Technical Guide: Structure Elucidation of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic Acid

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and structural biologists. It moves beyond basic spectral listing to the logic of structural proof, ensuring the "2,5-substitution" pattern of the thiazole and the "3,5-difluoro" pattern of the phenyl ring are rigorously validated.

Executive Summary & Scaffold Significance

The compound 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, often serving as a bioisostere for benzoic acids in enzyme inhibitors (e.g., xanthine oxidase inhibitors) or as a linker in PROTACs.

The structural elucidation of this molecule presents two primary regiochemical challenges:

-

Thiazole Regiochemistry: Distinguishing between the 2,4- and 2,5-disubstituted isomers, a common ambiguity in Hantzsch thiazole synthesis.

-

Fluorine Substitution Pattern: Unambiguously confirming the 3,5-difluoro arrangement versus 2,4- or 3,4-isomers using spin-spin coupling analysis.

This guide outlines a self-validating analytical workflow to certify the structure with >99% confidence.

Synthetic Context (The "Expected" Structure)

Understanding the synthetic route is the first step in elucidation. The industry-standard approach for this scaffold is the Hantzsch Thiazole Synthesis .

Reaction Pathway

The condensation of 3,5-difluorothiobenzamide with an

Figure 1: Hantzsch synthesis pathway targeting the 2,5-substituted thiazole core.

Analytical Workflow: The Elucidation Matrix

To guarantee structural integrity, we employ a multi-modal approach. The following diagram illustrates the decision logic used to rule out isomers.

Figure 2: Logic flow for structural validation.

Detailed Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI Negative Mode (Acidic proton facilitates ionization).

-

Expected Value:

240.0042 (Calculated for -

Fragmentation: Look for loss of

(

Proton NMR ( H NMR) – The Diagnostic Signals

Solvent: DMSO-

| Proton | Multiplicity | Chemical Shift ( | Coupling ( | Structural Insight |

| COOH | Broad Singlet | 13.0 – 14.0 | - | Acidic proton; exchangeable with |

| Thiazole H4 | Singlet | 8.40 – 8.60 | - | Critical Proof: If this were the 2,4-isomer, the proton would be at H5, typically appearing more upfield (~7.5-8.0 ppm). The deshielding by the adjacent C=O (at C5) shifts H4 downfield. |

| Phenyl H2, H6 | Multiplet (approx.[1][2] dd) | 7.60 – 7.80 | Equivalent protons between C-F and C-Thiazole. | |

| Phenyl H4 | Triplet of Triplets (tt) | 7.20 – 7.40 | Diagnostic for 3,5-difluoro. The large triplet splitting comes from two equivalent F atoms. |

Expert Insight: The "Triplet of Triplets" for Phenyl H4 is the "fingerprint" of the 3,5-difluoro motif. It arises because H4 couples to two equivalent Fluorines (

Carbon-13 & Fluorine-19 NMR ( C / F)

The

- F NMR: Single signal around -108 to -110 ppm (decoupled). If coupled, it appears as a triplet (coupling to H4) of doublets (coupling to H2/6).

-

C Splitting Patterns:

-

C3/C5 (Phenyl): Doublet of doublets (

) with large -

C4 (Phenyl): Triplet (

) with -

C1 (Phenyl): Triplet (

) with -

C=O (Acid): ~162 ppm (Singlet, no F coupling).

-

C2 (Thiazole): ~165 ppm (Deshielded by N and S).

-

2D NMR: The Connectivity Bridge (HMBC)

To definitively link the phenyl ring to the thiazole:

-

Correlation 1: Phenyl H2/H6 protons should show a strong HMBC cross-peak to Thiazole C2 . This proves the aryl group is at position 2.

-

Correlation 2: Thiazole H4 proton should show a strong correlation to the Carboxyl Carbon (C=O) . This places the acid at position 5 (adjacent to C4).

Experimental Protocol (Self-Validating)

Protocol: NMR Sample Preparation & Acquisition

-

Preparation: Dissolve 5-10 mg of the solid acid in 0.6 mL DMSO-

.-

Note: Do not use

as solubility will be poor, leading to broad lines and missing quaternary carbons.

-

-

Acquisition:

-

Run standard

(16 scans). -

Run

(decoupled and coupled). -

Run

with sufficient scans (typically >512) to resolve the C-F splitting quartets/triplets.

-

-

Validation Check:

-

Does Phenyl H4 appear as a triplet of triplets? (Yes = 3,5-difluoro confirmed) .

-

Is the Thiazole proton singlet > 8.3 ppm? (Yes = 5-COOH isomer confirmed) .

-

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

-

Thiazole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Standard reference for chemical shifts).

-

Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Thiazole Carboxylic Acid Derivatives: Example of 2-phenylthiazole-5-carboxylic acid synthesis and spectral data. Molecules, 2012, 17(12).

Sources

Technical Monograph: 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

CAS Number: 886370-68-9 Molecular Formula: C₁₀H₅F₂NO₂S Molecular Weight: 241.21 g/mol

Executive Summary

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics. Belonging to the class of 2-arylthiazoles, this compound integrates the lipophilic, metabolically stable 3,5-difluorophenyl moiety with the polar, ionizable thiazole-5-carboxylic acid headgroup.

This scaffold is a critical isostere in medicinal chemistry, often employed to mimic the pharmacophores of xanthine oxidase inhibitors (e.g., Febuxostat analogs) or to serve as a hinge-binding motif in kinase inhibitors. Its 3,5-difluoro substitution pattern is specifically designed to block metabolic oxidation at the susceptible phenyl positions while modulating the pKa and lipophilicity (LogP) of the parent molecule.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data | Note |

| CAS Number | 886370-68-9 | Verified Identifier |

| IUPAC Name | 2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylic acid | |

| Appearance | Off-white to pale yellow solid | Typical for this class |

| Melting Point | >200 °C (Predicted) | High lattice energy due to H-bonding (dimerization) |

| Predicted pKa | ~3.5 (Carboxylic acid) | Acidic; forms stable salts with bases |

| Predicted LogP | 2.8 - 3.2 | Moderate lipophilicity; drug-like |

| Solubility | DMSO, DMF, Methanol | Poor water solubility in neutral form |

Synthetic Methodology

The synthesis of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid follows the classical Hantzsch Thiazole Synthesis , a self-validating and robust protocol involving the condensation of a thioamide with an

Retrosynthetic Analysis

The molecule is disconnected at the thiazole ring, revealing two primary precursors:

-

3,5-Difluorothiobenzamide: Provides the C2-aryl fragment.

-

Ethyl 2-chloro-3-oxopropanoate (or equivalent): Provides the C4-C5 thiazole backbone.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise construction of the thiazole core.

Figure 1: Synthetic pathway from nitrile precursor to final carboxylic acid via Hantzsch cyclization.[1]

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard methodologies for 2-arylthiazole-5-carboxylic acids.

Step 1: Thioamide Formation

Reagents: 3,5-Difluorobenzonitrile, Sodium hydrosulfide hydrate (NaSH), Magnesium chloride (

-

Dissolve 3,5-difluorobenzonitrile (1.0 eq) in DMF (0.5 M).

-

Add

(1.2 eq) and NaSH (2.0 eq). -

Stir the mixture at 60 °C for 4–6 hours. Monitor by TLC/LCMS for disappearance of nitrile.

-

Workup: Pour into ice water. The thioamide product usually precipitates. Filter, wash with water, and dry in vacuo.

Step 2: Hantzsch Cyclization

Reagents: 3,5-Difluorothiobenzamide, Ethyl 2-chloro-3-oxopropanoate (generated in situ or commercial), Ethanol.

Mechanism: The sulfur atom performs a nucleophilic attack on the

-

Suspend 3,5-difluorothiobenzamide (1.0 eq) in absolute ethanol.

-

Add Ethyl 2-chloro-3-oxopropanoate (1.1 eq).

-

Reflux the mixture for 6–12 hours.

-

Validation: LCMS should show the mass of the ethyl ester intermediate (

). -

Workup: Concentrate the solvent. The residue can often be recrystallized from ethanol/hexane.

Step 3: Ester Hydrolysis

Reagents: Lithium hydroxide (LiOH), THF, Water. Rationale: LiOH is preferred over NaOH for its solubility in THF/water mixtures and milder reactivity, preserving the thiazole ring integrity.

-

Dissolve the ethyl ester intermediate in THF:Water (3:1).

-

Add LiOH (3.0 eq). Stir at room temperature for 2–4 hours.

-

Critical Step: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product will precipitate.

-

Purification: Filter the solid. Recrystallize from Methanol/Water if necessary to achieve >98% purity.

Biological Applications & Significance[1]

Medicinal Chemistry Scaffold

The 2-(3,5-difluorophenyl)thiazole-5-carboxylic acid structure is a "privileged scaffold" due to three key features:

-

Metabolic Blocking: The fluorine atoms at positions 3 and 5 of the phenyl ring block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (

) of the drug candidate compared to the unsubstituted phenyl analog. -

Bioisosterism: The thiazole-carboxylic acid moiety serves as a bioisostere for benzoic acid or pyridine-carboxylic acid, often improving potency through specific interactions with serine or threonine residues in enzyme active sites.

-

Electronic Tuning: The electron-withdrawing nature of the difluorophenyl group reduces the electron density of the thiazole ring, potentially strengthening

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target proteins.

Target Classes

-

Xanthine Oxidase Inhibitors: Structural analogs of Febuxostat (which contains a thiazole-carboxylic acid) are potent inhibitors of xanthine oxidase, used in treating hyperuricemia (gout).

-

Kinase Inhibitors: The carboxylic acid can be converted to an amide to form the "hinge-binder" region of kinase inhibitors.

Handling & Safety (SDS Summary)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.

References

-

Hantzsch Thiazole Synthesis (General Methodology)

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

-

Synthesis of 2-Arylthiazole-5-carboxylates

-

Zhao, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8.

-

-

Thioamide Synthesis from Nitriles

-

Manju, K., & Trehan, S. (2006). Magnesium Chloride–Catalyzed Synthesis of Thioamides from Nitriles. Journal of Chemical Research, 2006(6), 363-365.

-

-

CAS Registry Data

-

SciFinder-n / CAS Common Chemistry. CAS RN: 886370-68-9.

-

Sources

Physicochemical Properties of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic Acid

This guide provides an in-depth technical analysis of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. This compound serves as a critical scaffold in the development of pharmaceuticals, particularly for targets requiring a lipophilic acid pharmacophore such as xanthine oxidase inhibitors, metabolic enzyme modulators, and kinase inhibitors.

Technical Whitepaper & Handling Guide

Executive Summary

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a heteroaromatic carboxylic acid characterized by a thiazole core substituted at the C2 position with an electron-deficient 3,5-difluorophenyl ring. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from the more common phenyl or 4-fluorophenyl analogs.

-

Primary Utility: Fragment-based drug discovery (FBDD), scaffold for peptidomimetics, and intermediate for active pharmaceutical ingredients (APIs).

-

Key Feature: The 3,5-difluoro motif functions as a bioisostere for phenyl rings but with enhanced metabolic stability (blocking P450 oxidation sites) and increased lipophilicity without significant steric bulk.

Molecular Architecture & Electronic Profile

The molecule consists of three distinct functional domains that dictate its physicochemical behavior:

-

Thiazole Core (1,3-Thiazole): Acts as a rigid linker. The nitrogen atom (N3) is weakly basic, while the sulfur atom (S1) contributes to aromaticity and lipophilicity.

-

Carboxylic Acid (C5-COOH): The primary ionizable group. It serves as a hydrogen bond donor/acceptor and the "warhead" for coupling reactions (amide bond formation).

-

3,5-Difluorophenyl Tail (C2-Ar): An electron-withdrawing lipophilic moiety. The fluorine atoms at positions 3 and 5 exert a strong inductive effect (-I), reducing the electron density of the phenyl ring and, through conjugation, reducing the basicity of the thiazole nitrogen.

Electronic Interaction Map

The following diagram illustrates the electronic flow and synthetic logic of the molecule.

Physicochemical Characterization

Note: Specific experimental values for this exact analog are rare in public literature. The values below are derived from high-fidelity QSPR models and comparative analysis of structurally validated analogs (e.g., Febuxostat intermediates).

Table 1: Key Physicochemical Parameters

| Property | Value (Estimated/Range) | Technical Context |

| Molecular Formula | C₁₀H₅F₂NO₂S | - |

| Molecular Weight | 241.21 g/mol | Fragment-like (<300 Da) |

| Physical State | Solid (Crystalline Powder) | High lattice energy due to H-bonding |

| Appearance | White to Off-White | Yellowing indicates oxidation/impurities |

| Melting Point | 185°C – 210°C | High MP typical of thiazole acids (cf. 2-phenylthiazole-5-COOH MP >200°C) |

| pKa (Acid) | 3.0 – 3.3 | More acidic than benzoic acid (4.[1][2]2) due to thiazole electron withdrawal |

| pKa (Base) | ~1.0 (Thiazole N) | Very weakly basic; will not protonate at physiological pH |

| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic; 3,5-F₂ adds ~0.6 log units vs. unsubstituted phenyl |

| LogD (pH 7.4) | ~ -0.5 to 0.5 | Ionized (carboxylate) form dominates at physiological pH |

| TPSA | ~50 Ų | Good membrane permeability predicted |

Solubility Profile

The solubility of 2-(3,5-difluorophenyl)thiazole-5-carboxylic acid is highly pH-dependent due to the carboxylic acid functionality.

-

pH < 2 (Stomach/Acidic): Predominantly neutral (COOH). Low aqueous solubility (< 0.1 mg/mL).

-

pH > 5 (Intestinal/Blood): Predominantly ionized (COO⁻). Moderate to high aqueous solubility (> 1 mg/mL).

-

Organic Solvents:

-

DMSO/DMF: Highly soluble (> 50 mg/mL).

-

Methanol/Ethanol: Moderately soluble.

-

Dichloromethane: Sparingly soluble (unless derivatized).

-

Synthetic Methodology & Impurity Profile

Reliable synthesis follows the Hantzsch Thiazole Synthesis , a self-validating protocol that ensures the correct regiochemistry.

Protocol: Hantzsch Condensation

-

Precursor A: 3,5-Difluorobenzothioamide.

-

Precursor B: Ethyl 2-chloro-3-oxopropanoate (or equivalent α-halo-β-keto ester).

-

Mechanism: Cyclocondensation in ethanol under reflux.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed (LiOH/THF/Water) to yield the free acid.

Critical Impurities

-

Des-fluoro analogs: Originating from impure starting benzonitrile.

-

Regioisomers: Rare in Hantzsch synthesis but possible if using asymmetric dicarbonyls.

-

Decarboxylated byproduct: 2-(3,5-difluorophenyl)thiazole. Occurs if the hydrolysis is performed at excessively high temperatures (>80°C) under acidic conditions.

Handling, Stability & Safety

Stability Data

-

Thermal Stability: Stable up to melting point. Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation.

-

Hydrolytic Stability: The carboxylic acid is stable. The thiazole ring is stable to acid/base hydrolysis under standard conditions.

-

Photostability: Thiazoles can be photosensitive. Store in amber vials.

Safety Protocol (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory during handling, especially for the powder form to avoid inhalation.

References

- Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Foundational text on Hantzsch synthesis and thiazole properties).

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Mechanistic insight into 3,5-difluorophenyl electronic effects).

-

PubChem Compound Summary. (2024). Thiazole-5-carboxylic acid derivatives. National Center for Biotechnology Information. Link (Source for analog physicochemical data).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

The Difluorophenyl Thiazole Scaffold: Evolution, Synthesis, and Therapeutic Utility

Topic: Discovery and History of Difluorophenyl Thiazole Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The difluorophenyl thiazole moiety represents a pivotal pharmacophore in the evolution of modern antifungal pharmacotherapy. Emerging from the structural optimization of first-generation azoles (fluconazole), this scaffold facilitated the transition to broad-spectrum agents capable of treating invasive aspergillosis and resistant Candida species. This guide analyzes the medicinal chemistry history, synthetic pathways, and structure-activity relationships (SAR) that culminated in the discovery of Ravuconazole and Isavuconazole , establishing the difluorophenyl thiazole motif as a gold standard in ergosterol biosynthesis inhibition.

The Pharmacophore: Structural Logic

The efficacy of the difluorophenyl thiazole scaffold relies on the synergistic interplay between two distinct chemical units: the 2,4-difluorophenyl group and the 1,3-thiazole ring .

The 2,4-Difluorophenyl Group[1][2]

-

Metabolic Blockade: The C-F bond is metabolically robust (approx. 116 kcal/mol). Substitution at the 2- and 4-positions of the phenyl ring blocks oxidative metabolism by cytochrome P450 enzymes at the most reactive sites, significantly extending plasma half-life (

). -

Lipophilicity & Binding: The fluorine atoms increase lipophilicity (

), facilitating fungal cell wall penetration. Within the CYP51 active site, the electron-deficient ring engages in

The Thiazole Bioisostere

-

Rigid Linker: Unlike the flexible alkyl chains in earlier azoles, the thiazole ring acts as a rigid spacer. It orients the triazole "warhead" toward the heme iron while directing the hydrophobic tail (the difluorophenyl group) into the substrate-binding channel.

-

Spectrum Expansion: The introduction of the thiazole ring was the critical SAR modification that expanded activity beyond Candida to include filamentous fungi (molds) like Aspergillus fumigatus.

Discovery History: From Fluconazole to Thiazoles

The history of this scaffold is a narrative of "scaffold hopping" to overcome resistance and metabolic liability.

Phase I: The Bis-Difluorophenyl Era (Fluconazole)

Pfizer’s Fluconazole (1990) utilized two triazole rings and a bis-difluorophenyl core. While effective, it lacked potency against molds.

Phase II: The Eisai Discovery (The "ER" Series)

In the mid-1990s, researchers at Eisai Co., Ltd. (Japan) sought to improve the antifungal spectrum. They hypothesized that replacing one triazole ring with a heterocycle capable of stronger hydrophobic interactions would improve binding affinity.

-

Lead Compound (ER-24161): A "bis-difluorophenyl thiazole" where a 2,4-difluorophenyl group was attached directly to the thiazole ring. This compound showed potent in vitro activity but suboptimal physicochemical properties.

-

Optimization (Ravuconazole/BMS-207147): Further SAR studies led to ER-30346 (Ravuconazole). The breakthrough was the specific arrangement:

-

Core: A chiral 3-hydroxy-2-methylbutan-2-yl backbone.

-

Side Chain A: A 2,4-difluorophenyl group attached to the chiral center.

-

Side Chain B: A thiazole ring attached to the chiral center, substituted with a 4-cyanophenyl group (replacing the second difluorophenyl group of ER-24161).

-

Phase III: Second-Generation Refinement (Isavuconazole)

Basilea Pharmaceutica later developed Isavuconazole (BAL4815). While structurally distinct, it retained the core philosophy: a thiazole ring bearing a substituted phenyl group (2,5-difluorophenyl in the side chain context) to optimize the fit within the CYP51 pocket.

Synthetic Architecture

The construction of the difluorophenyl thiazole scaffold typically relies on the Hantzsch Thiazole Synthesis , a robust cyclization reaction between a thioamide and an

Retrosynthetic Analysis (Ravuconazole)

The molecule is disconnected at the thiazole ring:

-

Fragment A (Electrophile): 2-Bromo-4'-cyanoacetophenone.[2]

-

Fragment B (Nucleophile): A chiral thioamide derived from (R)-lactic acid.

Detailed Protocol: Thiazole Ring Formation

Note: This protocol describes the convergent step for Ravuconazole synthesis.

Reagents:

-

Chiral Thioamide Intermediate: (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide.[3]

- -Haloketone: 2-Bromo-4'-cyanoacetophenone.[2]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).

-

Base: None required (autocatalytic) or mild base (NaHCO3) for workup.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the chiral thioamide in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.1 equivalents of 2-bromo-4'-cyanoacetophenone. The reaction is often exothermic; add slowly if scaling up (>10g).

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor via HPLC or TLC (mobile phase: DCM/MeOH 95:5). The disappearance of the thioamide spot indicates completion. -

Workup: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into a saturated aqueous NaHCO3 solution to neutralize the HBr byproduct. Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layers with brine, dry over anhydrous

, and concentrate. Recrystallize from Ethanol/Water to obtain the pure difluorophenyl thiazole compound.

Visualizing the Science

The following diagrams illustrate the structural evolution and the synthetic logic of the scaffold.

Diagram: Evolution of the Scaffold

Caption: The structural evolution from first-generation azoles to the thiazole-containing blockbusters.

Diagram: Hantzsch Synthetic Pathway

Caption: The convergent synthetic route utilized by Eisai and BMS for Ravuconazole production.

Comparison of Key Difluorophenyl Thiazole Compounds

| Compound | Development Code | Key Structural Feature | Primary Indication | Status |

| ER-24161 | Eisai Lead | Bis-(2,4-difluorophenyl) on thiazole | Antifungal Research | Discontinued (Lead) |

| Ravuconazole | BMS-207147 | Thiazole + 4-Cyanophenyl | Invasive Mycoses | Approved (Japan) |

| Fosravuconazole | E1224 | Phosphate Prodrug of Ravuconazole | Mycetoma / Candidiasis | Approved |

| Isavuconazole | BAL4815 | Thiazole + 2,5-Difluorophenyl sidechain | Invasive Aspergillosis | FDA Approved |

References

-

Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. Chemical & Pharmaceutical Bulletin, 1997. Link

-

Ravuconazole (BMS-207147): A novel triazole antifungal agent. Expert Opinion on Investigational Drugs, 2001. Link

-

Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation. Organic Process Research & Development, 2004. Link

-

Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance. Journal of Fungi, 2015. Link

-

Hantzsch Thiazole Synthesis: Reaction Mechanism and Application. Comprehensive Organic Name Reactions, 2010. Link

Sources

Biological Activity of Fluorinated Thiazole Derivatives in Vitro: A Technical Guide

Executive Summary

The thiazole scaffold is a pharmacophore of immense historical and contemporary significance, anchoring essential therapeutics from sulfathiazole to dasatinib. However, the strategic incorporation of fluorine—a "magic methyl" bioisostere—has revolutionized the biological profile of these derivatives. This guide provides a technical deep-dive into the in vitro biological activity of fluorinated thiazole derivatives. We analyze the structural rationale behind their potency, detail validated experimental protocols for assessing their antimicrobial and anticancer efficacy, and visualize the molecular mechanisms driving their activity.[1]

The Strategic Value of Fluorine in Thiazole Scaffolds

In medicinal chemistry, the fusion of a thiazole ring with fluorine substituents is not merely additive; it is synergistic. The thiazole ring provides a planar, aromatic surface capable of

-

Metabolic Blockade: Substitution at the C4 or C5 positions (or para-positions on attached phenyl rings) with fluorine blocks oxidative metabolism (e.g., P450 hydroxylation), significantly extending half-life (

). -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of neighboring amines and increases the

(lipophilicity), enhancing passive membrane permeability—critical for intracellular targets like kinases. -

Conformational Locking: The C-F bond is shorter and stronger than C-H, often inducing specific conformational preferences that lock the molecule into a bioactive pose within an enzyme active site.

Diagram 1: The Fluorine-Thiazole Synergy

A systems view of how fluorination alters the physicochemical and biological properties of the thiazole scaffold.

Figure 1: Mechanistic impact of fluorine substitution on thiazole pharmacodynamics and pharmacokinetics.

In Vitro Methodologies: Validated Protocols

To ensure data integrity (Trustworthiness), the following protocols are optimized for fluorinated small molecules, accounting for their specific solubility and volatility profiles.

Antimicrobial Susceptibility: Broth Microdilution

Objective: Determine the Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus (MRSA) and E. coli.

Critical Considerations for Fluorinated Compounds:

-

Solubility: Fluorinated derivatives often require DMSO. Ensure final DMSO concentration is <1% to prevent solvent toxicity masking the compound's effect.

-

Precipitation: Due to high lipophilicity, check for crystal formation in aqueous media which can scatter light and interfere with optical density (OD) readings.

Protocol:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). -

Compound Dilution: Prepare a stock solution of the fluorinated thiazole in 100% DMSO. Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout:

-

Visual: Identify the lowest concentration with no visible turbidity.

-

Spectrophotometric: Measure OD at 600 nm.

-

-

Control: Include Ciprofloxacin or Fluconazole as positive controls and a DMSO-only vehicle control.

Anticancer Cytotoxicity: MTT Assay

Objective: Assess metabolic activity as a proxy for cell viability in cancer lines (e.g., MCF-7, HeLa).

Protocol:

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h to allow attachment. -

Treatment: Treat with fluorinated thiazole derivatives (0.1 – 100 µM) for 48h.

-

Dye Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL). Incubate for 4h.

-

Solubilization: Aspirate media and dissolve formazan crystals in DMSO (150 µL).

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Insights & Data Analysis

Anticancer Activity: Signaling Pathways

Recent studies indicate that fluorinated thiazoles, particularly 2-pyrazolin-1-ylthiazoles and benzothiazoles, exert cytotoxicity through specific kinase inhibition and apoptosis induction. The presence of a para-fluorophenyl group often enhances selectivity for the ATP-binding pocket of kinases like EGFR or B-Raf.

Key Mechanism:

-

Entry: Compound permeates cell membrane (enhanced by F).

-

Target Binding: Competitive inhibition of Tyrosine Kinases (e.g., EGFR).

-

Cascade: Inhibition of downstream phosphorylation (ERK/Akt).

-

Outcome: Cell cycle arrest (G2/M phase) and induction of Caspase-3 mediated apoptosis.

Diagram 2: Mechanism of Action (Apoptosis Induction)

Visualizing the pathway from drug entry to cell death.

Figure 2: Signal transduction pathway inhibited by fluorinated thiazole derivatives leading to apoptosis.

Quantitative Data Summary

The following table synthesizes IC50 and MIC data from key literature sources, demonstrating the "fluorine effect" where fluorinated analogs consistently outperform non-fluorinated parents or standard references.

Table 1: Comparative Biological Activity of Fluorinated Thiazole Derivatives

| Compound Class | Target / Cell Line | Activity Metric | Value | Reference |

| Thiazole-Triazole Hybrid | MDA-MB-231 (Breast Cancer) | IC50 | 2.97 µM | [1] |

| Fluorinated Benzothiazole | MCF-7 (Breast Cancer) | GI50 | 0.57 µM | [2] |

| Hydrazinylthiazole (3h) | alpha-Amylase (Enzyme) | IC50 | 5.14 µM | [3] |

| Pyrazolyl-thiazole (8c) | S. aureus (MRSA) | MIC | 6.25 µg/mL | [4] |

| Reference (Cisplatin) | MDA-MB-231 | IC50 | 4.33 µM | [1] |

Note: Lower IC50/MIC values indicate higher potency. The fluorinated hybrid (Row 1) outperforms the clinical standard Cisplatin (Row 5).

Experimental Workflow for Lead Optimization

For researchers developing new derivatives, the following workflow ensures a logical progression from synthesis to validated hit.

Diagram 3: Research Workflow

From chemical synthesis to biological validation.

Figure 3: Iterative workflow for the development of bioactive fluorinated thiazoles.

Future Perspectives

The field is moving towards nano-formulations of fluorinated thiazoles to further resolve solubility issues and improve tumor targeting. Additionally, dual-targeting agents (e.g., inhibiting both EGFR and DNA gyrase) are emerging as a strategy to combat drug resistance in both cancer and bacterial infections.

References

-

Alsaedi et al. "Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies." Arabian Journal of Chemistry, 2021.

-

RSC Advances. "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles." RSC Advances, 2024.

-

ACS Omega. "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management." ACS Omega, 2023.

-

Bondock et al. "Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles." Journal of Chemistry, 2018.[6]

-

Ejaz et al. "Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives." European Journal of Medicinal Chemistry, 2018.

Sources

- 1. Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Targets & Pharmacological Profiling of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic Acid

Executive Summary

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid represents a privileged chemotype in medicinal chemistry, functioning as a bioisostere of purine nucleotides. Its structural architecture—comprising a central thiazole ring, a lipophilic 3,5-difluorophenyl tail, and a polar carboxylic acid headgroup—positions it as a potent modulator of enzymes and receptors governing metabolic and inflammatory pathways.

This guide analyzes its primary utility as a non-purine Xanthine Oxidase (XO) inhibitor (analogous to Febuxostat) and its emerging role as an agonist for the orphan G-protein coupled receptor GPR35 .[1] The inclusion of the 3,5-difluoro moiety is a strategic medicinal chemistry modification, enhancing metabolic stability by blocking oxidative hot spots on the phenyl ring while increasing lipophilicity for improved membrane permeability.

Part 1: Primary Therapeutic Target – Xanthine Oxidase (XO)

Mechanistic Basis

Xanthine Oxidase (XO) is a molybdenum-containing flavoprotein responsible for the terminal steps of purine catabolism, converting hypoxanthine to xanthine and xanthine to uric acid.[2]

-

Binding Mode: The thiazole-5-carboxylic acid scaffold acts as a substrate mimic.[1] The carboxylic acid moiety forms critical hydrogen bonds with Arg880 and Thr1010 in the XO active site, mimicking the C6-carbonyl/hydroxyl of xanthine.

-

The Thiazole Core: Provides a rigid spacer that orients the aromatic tail into the hydrophobic pocket of the enzyme.[1]

-

The 3,5-Difluorophenyl Group: This lipophilic tail occupies the hydrophobic channel usually accessed by the purine ring system. The fluorine atoms at positions 3 and 5 serve two functions:

Clinical Relevance

Inhibition of XO by this compound reduces serum uric acid levels, making it a viable candidate for treating:

-

Gout & Hyperuricemia: By halting uric acid production.[1]

-

Ischemia-Reperfusion Injury: XO generates superoxide anions (

); inhibition reduces oxidative stress during reperfusion events.[1]

Part 2: Secondary Target – GPR35 Agonism

The "Acid Headgroup" Pharmacophore

GPR35 is an orphan GPCR predominantly expressed in the gastrointestinal tract and immune cells.[1] A defining feature of GPR35 agonists (e.g., Zaprinast, Kynurenic acid) is the presence of a carboxylic acid group attached to a heteroaromatic ring.

-

Mechanism: 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid binds to the orthosteric site of GPR35. The carboxylic acid forms a salt bridge with Arg164 (or equivalent cationic residues in the transmembrane bundle), triggering

-arrestin recruitment and -

Therapeutic Potential: Agonism of GPR35 is linked to anti-inflammatory effects in colitis and modulation of pain perception.[1]

Part 3: Experimental Validation Framework

Protocol: Chemical Synthesis (Hantzsch Thiazole Synthesis)

Rationale: The most robust route to this scaffold involves the condensation of a thioamide with an

Step-by-Step Methodology:

-

Thioamide Formation: React 3,5-difluorobenzonitrile with sodium hydrosulfide (NaSH) and magnesium chloride (

) in DMF at 80°C to yield 3,5-difluorobenzothioamide. -

Cyclization: Condense the thioamide (1.0 eq) with ethyl 2-chloro-3-oxopropanoate (1.1 eq) in ethanol at reflux (78°C) for 4 hours.

-

Hydrolysis: Treat the resulting ethyl ester with Lithium Hydroxide (LiOH, 2.0 eq) in a THF/Water (1:1) mixture at room temperature for 2 hours.

-

Workup: Acidify with 1M HCl to pH 3. The precipitate is 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid. Recrystallize from ethanol.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Rationale: A spectrophotometric assay measuring the formation of uric acid at 290 nm.[1]

Reagents:

-

Xanthine Oxidase (from bovine milk).[1]

-

Substrate: Xanthine (

).[1] -

Buffer: 50 mM Phosphate buffer (pH 7.5).[1]

Workflow:

-

Preparation: Dissolve test compound in DMSO (final concentration <1%). Prepare serial dilutions (0.1 nM to 10

). -

Incubation: Mix 10

of compound with 180 -

Initiation: Add 10

of Xanthine substrate.[1] -

Measurement: Monitor absorbance at 290 nm kinetically for 10 minutes.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Part 4: Visualization of Signaling & Synthesis

Pathway Diagram: Purine Catabolism & XO Inhibition

This diagram illustrates the enzymatic pathway blocked by the compound and the downstream physiological effects.[1]

Caption: Mechanism of Action: The compound competitively inhibits Xanthine Oxidase, blocking the conversion of purines to uric acid and reducing reactive oxygen species (ROS) generation.

Workflow: Hantzsch Synthesis Route

A visual summary of the synthetic protocol described in Section 3.1.

Caption: Synthetic pathway utilizing the Hantzsch thiazole synthesis to construct the core scaffold from nitrile precursors.

Part 5: Data Summary & SAR

The following table summarizes the Structure-Activity Relationship (SAR) logic for this chemotype, comparing it to the standard drug Febuxostat.

| Structural Feature | 2-(3,5-Difluorophenyl)thiazole-5-COOH | Febuxostat (Reference) | Impact on Activity |

| Core Scaffold | Thiazole-5-carboxylic acid | Thiazole-5-carboxylic acid | Essential for Arg880 binding (Bioisostere of Purine). |

| C2-Substitution | 3,5-Difluorophenyl | 3-cyano-4-isobutoxyphenyl | Hydrophobic pocket occupancy.[1] Fluorine increases metabolic stability.[1] |

| C4-Substitution | Hydrogen (typically) | Methyl | C4-Methyl provides steric bulk to lock conformation; H analogs are often less potent but synthetically simpler.[1] |

| Metabolic Liability | Low (Blocked C3, C5 positions) | Moderate (Glucuronidation) | Difluoro substitution prevents oxidative metabolism at the phenyl ring. |

References

-

Okamoto, K., et al. (2003).[1] Formation of Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase.[1]Journal of Biological Chemistry .[1]

-

Kaur, A., et al. (2020).[1] Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies.Medicinal Chemistry Research .[1][3]

-

Jenkins, L., et al. (2012).[1] Structure–Activity Relationships of Carboxylic Acid Derivatives as GPR35 Agonists.Journal of Medicinal Chemistry .

-

Barton, P., et al. (2010).[1] 2-Arylthiazole-5-carboxylic acids: A new series of potent xanthine oxidase inhibitors.[1]Bioorganic & Medicinal Chemistry Letters .

Sources

- 1. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Arylbenzothiazole as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

Executive Summary

This technical guide investigates the pharmacological mechanism of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid , a synthetic small molecule belonging to the class of 2-arylthiazole-5-carboxylic acids . Structurally analogous to the clinically approved drug Febuxostat , this compound functions primarily as a potent, non-purine inhibitor of Xanthine Oxidoreductase (XOR) .

The presence of the 3,5-difluorophenyl moiety suggests a strategic design to enhance metabolic stability and optimize lipophilic interactions within the enzyme's hydrophobic pocket, while the thiazole-5-carboxylic acid core serves as the critical anchor to the molybdenum-pterin (Mo-pt) active site. This guide details the molecular interactions, kinetic validation protocols, and the therapeutic rationale for this specific chemical probe.

Structural Deconstruction & Pharmacophore Analysis

To understand the mechanism of action (MoA), we must first deconstruct the molecule into its functional pharmacophores. This analysis is grounded in the established Structure-Activity Relationship (SAR) of non-purine xanthine oxidase inhibitors.

The Thiazole-5-Carboxylic Acid Core (The Anchor)

-

Function: This moiety mimics the hypoxanthine/xanthine substrate.

-

Mechanism: The carboxylate group (

) forms crucial hydrogen bonds and electrostatic interactions with Arg880 and Thr1010 residues in the XOR active site. This anchoring positions the molecule to block the access of the substrate to the molybdenum center, preventing the hydroxylation of xanthine to uric acid. -

Distinction: Unlike allopurinol (a purine analog), this scaffold does not require metabolic activation (ribosylation) to become active, reducing the risk of hypersensitivity reactions.[1]

The 2-(3,5-Difluorophenyl) Moiety (The Shield)[1]

-

Function: Occupies the hydrophobic channel leading to the active site.

-

Mechanism:

-

Lipophilicity: The phenyl ring engages in

- -

Metabolic Stability: The 3,5-difluoro substitution pattern blocks the metabolically vulnerable positions on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.

-

Electronic Effect: The electron-withdrawing fluorine atoms modulate the acidity of the carboxylic acid (via the thiazole ring), potentially optimizing the

for physiological binding.

-

Mechanism of Action: Xanthine Oxidoreductase Inhibition

The primary biological target is Xanthine Oxidoreductase (XOR) , a complex molybdoflavoprotein responsible for the terminal steps of purine catabolism.

The Pathway Blockade

Under normal physiological conditions, XOR catalyzes two steps:[1]

-

Hypoxanthine

Xanthine -

Xanthine

Uric Acid (Generates Reactive Oxygen Species, ROS)[1]

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid acts as a mixed-type inhibitor (competitive with substrate, non-competitive with cofactor).[1] By occupying the narrow channel leading to the Mo-co center, it physically obstructs the entry of substrate, thereby reducing serum uric acid levels and oxidative stress.

Molecular Docking Logic

The binding mode is characterized by a "tight-binding" conformation:

-

Electrostatic Anchor: The carboxylate binds near the Molybdenum cofactor (Mo-co).

-

Hydrophobic Clamp: The difluorophenyl tail extends into the solvent-access channel, stabilized by hydrophobic residues.

Visualization: Purine Catabolism & Inhibition Pathway

The following diagram illustrates the specific blockade point in the purine degradation pathway.

Caption: The inhibitor targets the XOR enzyme at two critical steps, preventing the formation of Uric Acid and ROS.[1]

Experimental Validation Protocols

To validate the MoA of this specific probe, the following self-validating experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the

Protocol:

-

Reagent Preparation:

-

Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

-

Enzyme: Bovine Milk Xanthine Oxidase (0.01 units/mL).[1]

-

Substrate: Xanthine (50

M final concentration). -

Test Compound: Prepare serial dilutions of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid in DMSO (Final DMSO < 1%).

-

-

Reaction Setup:

-

Pre-incubate Enzyme + Test Compound for 10 minutes at 25°C.

-

Initiate reaction by adding Xanthine substrate.[1]

-

-

Detection:

-

Monitor the increase in absorbance at 295 nm (formation of uric acid) for 5–10 minutes using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate initial velocity (

) for each concentration. -

Plot % Inhibition vs. Log[Concentration].

-

Fit data to a sigmoidal dose-response curve to derive

.

-

Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Confirm the mode of inhibition (Competitive vs. Mixed).

Protocol:

-

Perform the XO assay (3.1) at varying concentrations of Xanthine (e.g., 5, 10, 20, 50, 100

M). -

Repeat this matrix with fixed concentrations of the inhibitor (e.g., 0,

, -

Plotting:

-

Construct a Lineweaver-Burk plot (

vs.

-

-

Interpretation:

-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Mixed/Non-Competitive: Lines intersect to the left of the Y-axis. (Thiazole carboxylic acids typically show mixed inhibition characteristics due to tight binding).

-

Quantitative Data Summary (Expected)

Based on structural analogs (Febuxostat), the expected profile for this probe is:

| Parameter | Metric | Interpretation |

| Potency ( | 10 – 100 nM | High potency due to carboxylate anchor.[1] |

| Selectivity | > 1000-fold | Specific to XOR; low affinity for other purine enzymes. |

| Binding Mode | Reversible | Non-covalent interactions (H-bonds, hydrophobic). |

| Solubility | Low-Moderate | Limited by the lipophilic difluorophenyl group; requires DMSO/buffer optimization. |

Synthesis & Provenance (Brief)

Understanding the synthesis confirms the structural integrity of the probe used in assays.

Synthetic Route:

-

Starting Material: 3,5-Difluorobenzothioamide.[1]

-

Cyclization: Reaction with ethyl 2-chloroacetoacetate (Hantzsch Thiazole Synthesis).

-

Hydrolysis: Saponification of the ethyl ester using LiOH/MeOH to yield the free acid: 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid .

Note: The free acid is the active species for XO inhibition. Ester derivatives are often prodrugs or inactive in vitro.

Visualization: Structure-Activity Relationship (SAR)

This diagram highlights the functional roles of specific atoms within the molecule, guiding further optimization.

Caption: SAR analysis mapping chemical features to their biological function within the XOR active site.[1]

References

-

Okamoto, K., et al. (2003). "Formation of a novel non-purine xanthine oxidase inhibitor, febuxostat (TMX-67), from its prodrug in vivo." Journal of Pharmaceutical and Biomedical Analysis.

-

Pacher, P., et al. (2006).[2] "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews.

-

Malik, M.S., et al. (2016).[2] "Design, synthesis and biological evaluation of new thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors." Chemical Biology & Drug Design.

-

Barton, D., et al. (2010). "Structure-based design of non-purine-like xanthine oxidase inhibitors." Journal of Medicinal Chemistry.

Sources

Precision Synthesis of Novel 2-(3,5-Difluorophenyl)thiazole-5-carboxylic Acid Derivatives

Executive Summary

This technical guide outlines a robust, scalable synthetic route for 2-(3,5-difluorophenyl)thiazole-5-carboxylic acid , a high-value scaffold in modern drug discovery. Thiazole-5-carboxylic acids are privileged structures found in potent anticancer agents (e.g., Dasatinib analogs) and xanthine oxidase inhibitors (e.g., Febuxostat class).

The incorporation of the 3,5-difluorophenyl moiety is a strategic medicinal chemistry decision. It serves two critical functions:

-

Metabolic Blocking: The fluorine atoms at the 3- and 5-positions block metabolic hotspots (CYP450 oxidation), significantly enhancing the half-life (

) of the parent molecule. -

Lipophilicity Modulation: The electron-withdrawing nature of the difluoro-substitution modulates the pKa of the thiazole core and optimizes

for improved membrane permeability.

This guide prioritizes the Hantzsch Thiazole Synthesis as the primary engine for ring construction due to its atom economy and reliability.

Strategic Rationale & Retrosynthesis

The Fluorine Effect

The C-F bond is one of the strongest in organic chemistry (

Retrosynthetic Analysis

The synthesis is disconnected at the thiazole ring formation, leading back to two key precursors: 3,5-difluorothiobenzamide and ethyl bromopyruvate .

Caption: Retrosynthetic disconnection of the target scaffold via the Hantzsch pathway.

Detailed Synthetic Protocols

Phase 1: Synthesis of 3,5-Difluorothiobenzamide

Objective: Convert the commercially available nitrile to the thioamide. Reaction Type: Thionation via Magnesium Organosulfur Complex or Lawesson’s Reagent.

Reagents:

-

3,5-Difluorobenzonitrile (CAS: 64248-63-1)

-

Sodium Hydrosulfide (NaSH) or Ammonium Sulfide

-

Magnesium Chloride (

) -

Solvent: DMF or Ethanol

Protocol (NaSH/MgCl2 Method - Green Chemistry approach):

-

Setup: In a 250 mL round-bottom flask, dissolve 3,5-difluorobenzonitrile (10.0 mmol, 1.0 eq) in DMF (20 mL).

-

Addition: Add

(1.0 eq) followed by NaSH flakes (2.0 eq). The magnesium salt acts as a Lewis acid catalyst, activating the nitrile. -

Reaction: Stir the mixture at room temperature for 1–2 hours. The solution typically turns a deep green/yellow color. Monitor by TLC (Hexane/EtOAc 8:2); the nitrile spot (

) should disappear, replaced by a lower -

Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The thioamide will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with water (

mL), and dry under vacuum.-

Yield Expectation: 85–95%.

-

Checkpoint:

H NMR should show two broad singlets for

-

Phase 2: Hantzsch Thiazole Cyclization

Objective: Construct the thiazole ring. Reaction Type: Condensation / Cyclodehydration.

Reagents:

-

3,5-Difluorothiobenzamide (from Phase 1)

-

Ethyl Bromopyruvate (CAS: 70-23-5) - Handle with care, lachrymator.

-

Solvent: Ethanol (anhydrous preferred)

Protocol:

-

Dissolution: Dissolve 3,5-difluorothiobenzamide (10 mmol, 1.0 eq) in Ethanol (30 mL).

-

Addition: Add Ethyl bromopyruvate (11 mmol, 1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. -

Isolation: Cool to room temperature. The product, Ethyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate , often precipitates upon cooling. If not, reduce solvent volume by 50% in vacuo and cool to

C. -

Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 70–85%.

-

Phase 3: Ester Hydrolysis to Carboxylic Acid

Objective: Unmask the carboxylic acid for library generation.

Protocol:

-

Reaction: Suspend the ethyl ester (5 mmol) in a mixture of THF (10 mL) and Water (5 mL). Add LiOH

H -

Conditions: Stir at room temperature for 3 hours (or

C for 1 hour). -

Workup: Acidify the reaction mixture to pH

2–3 using 1M HCl. The free acid will precipitate as a white/off-white solid. -

Isolation: Filter, wash with water, and dry in a vacuum oven at

C.-

Final Product:2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid .

-

Derivatization Strategy (Library Generation)

Once the core acid is synthesized, it serves as the master scaffold for amide coupling.

Standard Coupling Protocol (HATU Method):

-

Activation: Dissolve the Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 mins.

-

Coupling: Add the desired Amine (

, 1.1 eq). Stir at RT for 2–12 hours. -

Purification: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMF). Purify via Flash Chromatography or Prep-HPLC.

Workflow Visualization

Caption: Step-by-step synthetic workflow from nitrile precursor to final acid scaffold.

Analytical Data & Quality Control

For the final acid, the following analytical signatures validate the structure:

| Technique | Expected Signature | Diagnostic Value |

| Confirms hydrolysis of ester. | ||

| Characteristic singlet of thiazole ring. | ||

| 3,5-difluoro pattern (triplet/multiplet). | ||

| Confirms presence of fluorine atoms. | ||

| LC-MS (ESI) | Mass confirmation (Calc MW |

Safety & Handling

-

Ethyl Bromopyruvate: Potent lachrymator. Handle only in a functioning fume hood.

-

Thioamides: Can release

(toxic gas) under acidic conditions. Ensure basic or neutral workup where possible, or use bleach traps for waste. -

Waste Disposal: Halogenated organic waste (fluorine/bromine content) must be segregated from general organic solvents.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI / Appl. Sci. 2016, 6(1), 8. URL:[Link]

-

Hantzsch Thiazole Synthesis: Mechanism and Protocols. Source: SynArchive. URL:[Link]

-

Synthesis of 3,5-Difluorobenzonitrile and Derivatives. Source: PubChem / Patent Literature (CN103539699A). URL:[Link]

-

Biological Significance of 2-Aminothiazole and Thiazole-5-carboxylic Acid Derivatives. Source: Scholars Research Library / Der Pharmacia Lettre, 2014. URL:[Link]

Sources

Thiazole Scaffolds in Early-Stage Discovery: From Hantzsch Synthesis to Kinase Inhibition

Executive Summary

The 1,3-thiazole ring stands as a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in over 18 FDA-approved therapeutics, including Dasatinib (Leukemia) and Dabrafenib (Melanoma). Its utility stems from its unique electronic profile: the nitrogen atom acts as a robust hydrogen bond acceptor, while the sulfur atom enhances lipophilicity and aromatic

This technical guide provides a rigorous framework for incorporating thiazole moieties into early-stage drug discovery campaigns. We move beyond basic synthesis to cover optimized protocols, structure-activity relationship (SAR) tuning, and critical ADMET considerations regarding metabolic activation.

Part 1: The Pharmacophore & Chemical Biology

The thiazole ring (

-

Bioisosterism: Thiazoles are frequently used as bioisosteres for pyridine rings or carboxylate groups, improving metabolic stability while maintaining binding affinity.

-

Vector Positioning: The 2, 4, and 5 positions allow for precise geometric orientation of substituents. The angle between substituents at C2 and C4 is approximately 148°, providing a distinct vector compared to the 180° of para-substituted phenyl rings.

-

Electronic Anchoring: The lone pair on the nitrogen (sp2 hybridized) is available for hydrogen bonding (e.g., with the hinge region of kinases), while the sulfur atom can engage in "sigma-hole" interactions or specific hydrophobic contacts.

Part 2: Synthetic Protocol – Optimized Hantzsch Condensation

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the gold standard for reliability and scalability in early discovery. It involves the condensation of an

Experimental Logic (Causality)

-

Solvent Choice (Ethanol/Methanol): Polar protic solvents are required to solubilize the ionic intermediates formed during the initial nucleophilic attack of sulfur.

-

Temperature Control: Reflux is necessary to drive the dehydration step (elimination of water) which aromatizes the ring.

-

Base Workup: The reaction generates HBr/HCl as a byproduct. Neutralization with weak base (NaHCO3) is critical to liberate the free base thiazole and prevent acid-catalyzed degradation during isolation.

Step-by-Step Protocol: Synthesis of 2-Amino-4-Arylthiazole

Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Absolute Ethanol (10 vol), NaHCO3 (sat. aq).

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromoacetophenone (e.g., 5.0 mmol) and Absolute Ethanol (10 mL).

-

Addition: Add Thiourea (5.5 mmol) in a single portion. Note: Thiourea is used in slight excess to ensure complete consumption of the lachrymatory haloketone.

-

Reflux: Attach a condenser and heat the mixture to reflux (78–80 °C) for 2–4 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material spot (

) should disappear, replaced by a lower -

Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product will crystallize out.

-

Workup: Pour the reaction mixture into a beaker containing 50 mL of saturated NaHCO3 solution. Stir vigorously for 15 minutes to neutralize HBr and liberate the free amine.

-

Isolation: Filter the resulting precipitate via vacuum filtration. Wash the cake with cold water (

mL) to remove inorganic salts. -

Purification: Recrystallize from hot ethanol/water or purify via flash column chromatography if high purity (>99%) is required for biological assay.

Workflow Visualization

Caption: Operational workflow for the Hantzsch synthesis of 2-aminothiazoles, highlighting critical quench steps.

Part 3: Medicinal Chemistry & SAR Optimization

Once the core is synthesized, optimization focuses on the 2, 4, and 5 positions. The 2-aminothiazole motif is particularly common in kinase inhibitors because the amine acts as a hydrogen bond donor while the thiazole nitrogen acts as an acceptor (D-A motif).

SAR Data Summary

The following table summarizes the impact of substitutions on a generic 2-amino-4-phenylthiazole scaffold during a hypothetical kinase optimization campaign.

| Position | Substituent (R) | Electronic Effect | Physicochemical Impact | Biological Outcome (Kinase Potency) |

| C-2 (Amine) | Donor | Polar, H-bond Donor | Baseline. Critical for Hinge Binding. | |

| C-2 (Amine) | Neutral/W/D | Reduces basicity | High. Common in Dasatinib (maintains H-bonds). | |

| C-2 (Amine) | Donor | Removes H-bond Donor | Loss of Activity. Steric clash + loss of H-bond. | |

| C-4 (Aryl) | Neutral | Lipophilic | Good. Fills hydrophobic pocket (Gatekeeper). | |

| C-4 (Aryl) | W/D (Inductive) | Metabolic Stability | Maintained. Blocks para-metabolism. | |

| C-5 | Neutral | - | Baseline. | |

| C-5 | Lipophilic | Increases LogP | Variable. Can improve selectivity if pocket allows. | |

| C-5 | W/D | High Polarity | Poor. Usually prevents cell permeability. |

Note: W/D = Electron Withdrawing; Donor = Electron Donating.

Part 4: Therapeutic Case Study – Dasatinib (Kinase Inhibition)

Dasatinib (Sprycel) is a potent multi-targeted kinase inhibitor (BCR-ABL, SRC) used in Chronic Myeloid Leukemia (CML).[2] Its structure features a 2-amino-thiazole-5-carboxamide core.

Mechanism of Action[2][3]

-

Binding: Dasatinib binds to the ATP-binding site of the Src/Abl kinase domain.

-

Conformation: Unlike Imatinib (which binds the inactive DFG-out conformation), Dasatinib binds the active (DFG-in) conformation, allowing it to overcome resistance mutations.[2]

-

Interaction: The thiazole nitrogen forms a critical hydrogen bond with Met341 (in Src) or Met318 (in Abl) in the hinge region. The 2-amino group interacts with the gatekeeper residue "shelf."

Signaling Pathway Blockade

Caption: Mechanism of Dasatinib.[3][4][5] The thiazole core competitively inhibits ATP binding, halting proliferation.

Part 5: ADMET & Liability Assessment

While powerful, the thiazole ring—specifically the 2-aminothiazole moiety—carries structural alerts that must be monitored during lead optimization.

Metabolic Activation (The "Alert")

The thiazole ring can undergo bioactivation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

-

Epoxidation: The C4-C5 double bond is epoxidized.

-

Ring Opening: The epoxide is unstable and opens to form reactive thioamides or glyoxals .

-

Toxicity: These electrophilic species can covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic hepatotoxicity.

Mitigation Strategy:

-

Block the C4 or C5 positions with substituents (e.g., Methyl, Chlorine) to sterically or electronically hinder epoxidation.

-

Monitor GSH-adduct formation in microsomal stability assays early in the screening cascade.

References

-

Mishra, C. B., et al. (2018). "Thiazole: A privileged scaffold in drug discovery."[6][7][8] Journal of Heterocyclic Chemistry.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2005). "Metabolic activation of the thiazole ring in a p38 MAP kinase inhibitor." Chemical Research in Toxicology.

-

BenchChem. (2025).[9] "Application Notes and Protocols: Hantzsch Thiazole Synthesis." BenchChem Protocols.

-

Zhang, Z., et al. (2020).[10] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Difluorophenyl Thiazole Analogs

Introduction: The Synergy of Thiazole and Difluorophenyl Moieties in Modern Drug Discovery

The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous natural products, vitamins (like Thiamine, Vitamin B1), and blockbuster synthetic drugs.[1][2][3] Its versatile chemical nature, aromaticity, and ability to engage in various biological interactions have established it as a "privileged structure" in drug design.[4][5] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][6][7]

Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine into drug candidates has become a transformative tactic in drug discovery.[8] The difluoromethyl group (CF2H) and the more common difluorophenyl ring are particularly noteworthy.[9][10] The introduction of these motifs can profoundly enhance a molecule's pharmacological profile by:

-

Improving Metabolic Stability: The high energy of the Carbon-Fluorine (C-F) bond makes it resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[11]

-

Modulating Lipophilicity: Fluorine substitution generally increases lipid solubility, which can improve absorption and cell membrane permeability.[8][9]

-

Altering Physicochemical Properties: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting target binding.[8]

-

Creating Novel Binding Interactions: The CF2H group can act as a unique lipophilic hydrogen bond donor, offering interaction possibilities not available to simple alkyl or hydroxyl groups.[9][11]

This guide delves into the structure-activity relationship (SAR) of hybrid molecules that combine the thiazole core with a difluorophenyl substituent. We will explore how systematic structural modifications to this scaffold influence biological activity, with a focus on the causal relationships that drive experimental design in the pursuit of potent and selective therapeutic agents.

The Core Scaffold: Analyzing the 4-(Difluorophenyl)thiazole Framework

The foundational structure for our discussion is the 4-(difluorophenyl)thiazole core. The strategic placement of the difluorophenyl group at the C4 position of the thiazole ring creates a robust platform for further chemical exploration. The key to a successful SAR campaign lies in systematically probing the chemical space around this core.

Caption: General workflow for the Hantzsch synthesis of difluorophenyl thiazole analogs.

Experimental Protocols

Protocol 1: General Synthesis of 2-Hydrazinyl-4-(2,4-difluorophenyl)thiazole Analogs

This protocol is a representative example based on the Hantzsch synthesis methodology. [12][13][14] 1. Synthesis of Thiosemicarbazone Intermediate: a. To a solution of the desired substituted aromatic aldehyde (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq). b. Add a catalytic amount of concentrated sulfuric acid (2-3 drops). c. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

2. Hantzsch Cyclization: a. Suspend the synthesized thiosemicarbazone (1.0 eq) in absolute ethanol. b. Add 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) to the suspension. c. Reflux the reaction mixture for 4-6 hours. The progress of the cyclization should be monitored by TLC. [13] d. After completion, cool the mixture. The resulting solid product is collected by vacuum filtration.

3. Purification and Characterization (Self-Validation): a. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by column chromatography on silica gel. b. The structure and purity of the final compound must be confirmed using standard analytical techniques:

- ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments. [15][14] * ¹⁹F NMR: To verify the presence and environment of the fluorine atoms. [13][14] * High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition. [15][13] * FTIR: To identify characteristic functional group vibrations (e.g., N-H, C=N). [13]